

Investigating the Diuretic and Natriuretic Effects of MK-7145: A Technical Guide

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Compound of Interest

Compound Name: MK-7145

Cat. No.: B609099

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Abstract

MK-7145 is an orally administered small molecule that acts as a selective inhibitor of the renal outer medullary potassium (ROMK) channel. This channel plays a crucial role in potassium recycling in the thick ascending loop of Henle and potassium secretion in the cortical collecting duct. By inhibiting ROMK, **MK-7145** disrupts transepithelial salt transport, leading to diuretic and natriuretic effects. Preclinical studies have demonstrated its potential as a novel therapeutic agent for hypertension and heart failure, with a key advantage of potentially reducing urinary potassium loss compared to existing diuretic classes. This technical guide provides an in-depth overview of the diuretic and natriuretic properties of **MK-7145**, summarizing key preclinical data, outlining experimental methodologies, and illustrating the underlying signaling pathways.

Introduction

The renal outer medullary potassium (ROMK) channel, an ATP-dependent potassium channel, is a critical component of renal salt and potassium handling.^[1] Its inhibition presents a promising therapeutic strategy for conditions characterized by fluid and sodium retention, such as hypertension and heart failure. **MK-7145** has emerged as a potent and selective inhibitor of the ROMK channel.^[1] This document serves as a comprehensive resource for understanding the preclinical diuretic and natriuretic profile of **MK-7145**.

Mechanism of Action

MK-7145 exerts its diuretic and natriuretic effects by inhibiting the ROMK channel at two key segments of the nephron: the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD).[1]

- In the Thick Ascending Limb (TAL): The ROMK channel is essential for recycling potassium across the apical membrane. This potassium recycling is necessary for the function of the Na-K-2Cl cotransporter (NKCC2), which is responsible for a significant portion of sodium reabsorption. Inhibition of ROMK by **MK-7145** disrupts this cycle, leading to reduced NKCC2 activity and consequently, decreased sodium and chloride reabsorption. This results in an increased delivery of salt and water to the distal nephron.
- In the Cortical Collecting Duct (CCD): In the principal cells of the CCD, the ROMK channel is the primary route for potassium secretion into the tubular lumen. This potassium secretion is electrogenically coupled to sodium reabsorption via the epithelial sodium channel (ENaC). By blocking ROMK, **MK-7145** reduces the driving force for potassium secretion, which in turn is expected to limit urinary potassium loss, a common side effect of loop and thiazide diuretics.

Data Presentation: Preclinical Studies

Preclinical investigations in rodent models have provided quantitative evidence of the diuretic and natriuretic efficacy of **MK-7145**.

Acute Diuretic and Natriuretic Effects in Sprague-Dawley Rats

The following table summarizes the dose-dependent effects of orally administered **MK-7145** on urine volume and sodium excretion in Sprague-Dawley rats over a 4-hour period.

Treatment Group	Dose (mg/kg)	Mean Urine Volume (mL/4h)	Mean Sodium Excretion (mEq/4h)
Vehicle	-	Data not available	Data not available
MK-7145	0.3	Statistically significant increase vs. vehicle	Statistically significant increase vs. vehicle
MK-7145	1	Dose-dependent increase	Dose-dependent increase
MK-7145	3	Dose-dependent increase	Dose-dependent increase
Hydrochlorothiazide	10	Data not available	Data not available

Data presented is a qualitative summary based on published findings. Specific numerical values from the source material are proprietary.

Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Subchronic administration of **MK-7145** has been shown to produce a dose-dependent reduction in systolic blood pressure in spontaneously hypertensive rats.

Treatment Group	Dose (mg/kg/day)	Mean Change in Systolic Blood Pressure (mmHg)
Vehicle	-	No significant change
MK-7145	3	Significant reduction
MK-7145	10	Greater significant reduction
Hydrochlorothiazide	25	Significant reduction

Data presented is a qualitative summary based on published findings. Specific numerical values from the source material are proprietary.

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the diuretic, natriuretic, and antihypertensive effects of compounds like **MK-7145**. The specific details of the protocols used in the proprietary studies of **MK-7145** are not fully available in the public domain.

Acute Diuretic and Natriuretic Assay in Rats

This protocol is designed to evaluate the acute effects of a test compound on urine and electrolyte excretion.

Animals: Male Sprague-Dawley rats (200-250 g).

Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

Procedure:

- Acclimation: Animals are acclimated to the metabolic cages for at least 24 hours prior to the experiment.
- Fasting: Food is withheld for 18 hours before the experiment, with free access to water.
- Hydration: A saline load (e.g., 25 mL/kg, oral gavage) is administered to ensure a consistent baseline urine flow.
- Dosing:
 - Control group: Vehicle (e.g., 0.5% methylcellulose in water).
 - Test group(s): **MK-7145** at various doses, administered orally.
 - Reference group: A standard diuretic such as hydrochlorothiazide.
- Urine Collection: Urine is collected at predetermined intervals (e.g., every hour for 4-6 hours).

- Analysis:
 - Urine volume is measured gravimetrically.
 - Urine sodium and potassium concentrations are determined by flame photometry or ion-selective electrodes.
 - Total sodium and potassium excretion are calculated.

Subchronic Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

This protocol assesses the effect of repeated dosing of a test compound on blood pressure in a hypertensive animal model.

Animals: Male Spontaneously Hypertensive Rats (SHR) with established hypertension (e.g., >160 mmHg systolic blood pressure).

Blood Pressure Measurement:

- Method: Telemetry is the gold standard for continuous and stress-free blood pressure monitoring. Alternatively, the tail-cuff method can be used for intermittent measurements.
- Acclimation: Animals are acclimated to the measurement procedure to minimize stress-induced blood pressure fluctuations.

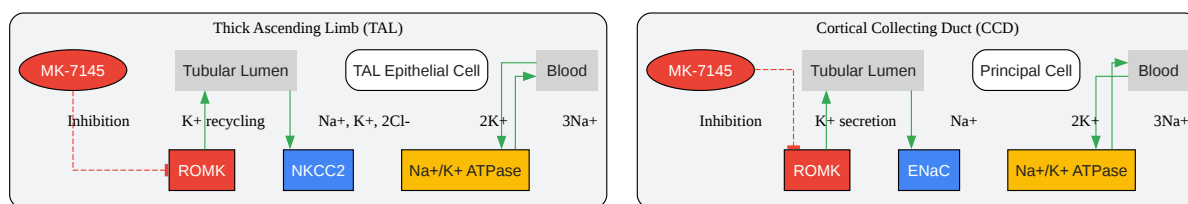
Procedure:

- Baseline Measurement: Baseline blood pressure is recorded for a set period (e.g., 3-7 days) before treatment initiation.
- Dosing:
 - Control group: Vehicle administered daily by oral gavage.
 - Test group(s): **MK-7145** at various doses administered daily by oral gavage.
 - Reference group: A standard antihypertensive agent such as hydrochlorothiazide.

- Treatment Period: Dosing continues for a predetermined duration (e.g., 14-28 days).
- Blood Pressure Monitoring: Blood pressure is monitored continuously or at regular intervals throughout the treatment period.
- Data Analysis: Changes in systolic, diastolic, and mean arterial pressure are calculated relative to baseline and compared between treatment groups.

Mandatory Visualizations

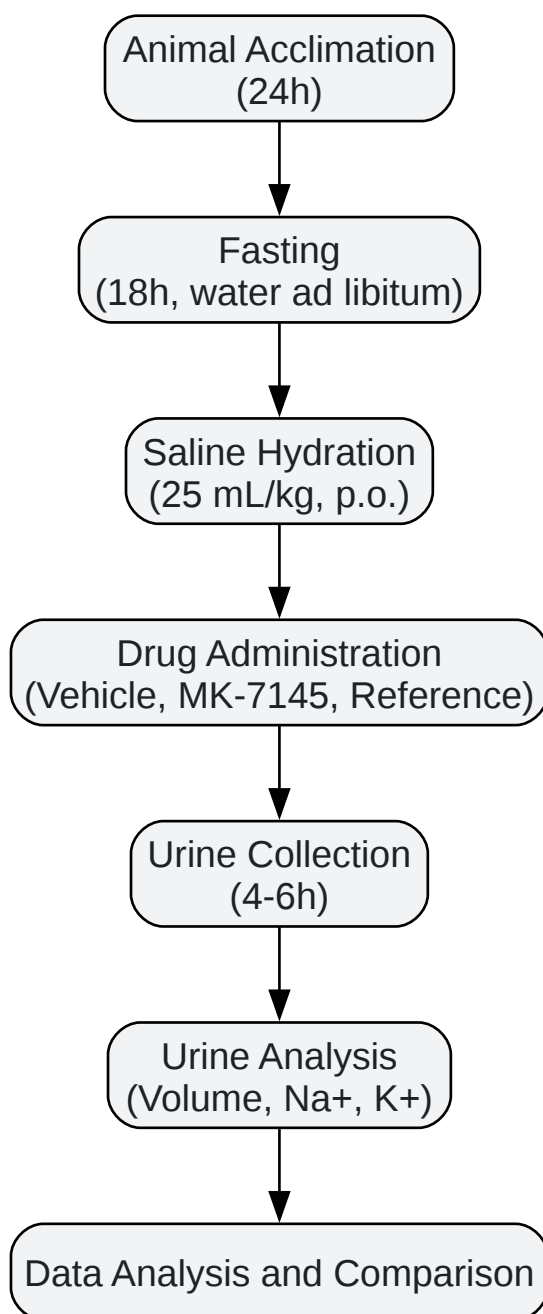
Signaling Pathway of MK-7145 in the Nephron



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Caption: Mechanism of **MK-7145** action in the nephron.

Experimental Workflow for Acute Diuresis Study



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Caption: Workflow for acute diuretic and natriuretic screening.

Conclusion

MK-7145 represents a novel class of diuretics with a distinct mechanism of action targeting the ROMK channel. Preclinical data strongly support its diuretic and natriuretic efficacy, coupled with a potential potassium-sparing effect. The antihypertensive properties observed in relevant

animal models further underscore its therapeutic potential. While clinical trial data is not yet fully in the public domain, the preclinical profile of **MK-7145** makes it a compelling candidate for further development in the management of hypertension and heart failure. This technical guide provides a foundational understanding of the pharmacology of **MK-7145**, which will be valuable for researchers and clinicians in the field of cardiovascular and renal medicine.

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References

- 1. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
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